molecular formula C12H18ClN3O B1419575 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride CAS No. 1211755-83-7

1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride

Cat. No. B1419575
M. Wt: 255.74 g/mol
InChI Key: LNAPXINLMXVNFP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction scheme.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • Synthesis and Properties of Related Compounds :

    • The synthesis of 5,6-dihydrodipyrrolo[1,2-d;2′,1′-g][1,4]diazepin-11-one, a compound with a similar diazepanone structure, is described by Johnston and Mcnab (2009) in their study. They investigated the reactivity of this compound to electrophiles and its deoxygenation process (Johnston & Mcnab, 2009).
  • Catalytic Applications in Chemical Synthesis :

    • Jiang et al. (2017) reported the use of l-Phenylalanine Triflate as an organocatalyst for the synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives. This study highlights the role of specific catalysts in the efficient synthesis of such compounds (Jiang et al., 2017).
  • Antiproliferative Activity in Cancer Research :

    • Liszkiewicz (2002) explored the antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives against various human cancer cell lines, demonstrating the potential application of similar compounds in cancer research (Liszkiewicz, 2002).
  • Structural and Molecular Characterization :

    • The structural and molecular characterization of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, which shares a pyridin-2-yl component, was conducted by Percino et al. (2006). This research provides insights into the crystal and molecular structures of related compounds (Percino et al., 2006).
  • Synthesis of Related Diazepine Derivatives :

    • Barluenga et al. (1992) studied the reactivity of 1,2-dihydro-1,3,2-diazasilines to produce diazepine derivatives. Their work contributes to understanding the synthetic pathways and reactivity of compounds containing diazepine rings (Barluenga et al., 1992).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

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properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-pyridin-2-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(10-11-4-1-2-6-14-11)15-8-3-5-13-7-9-15;/h1-2,4,6,13H,3,5,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAPXINLMXVNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)CC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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